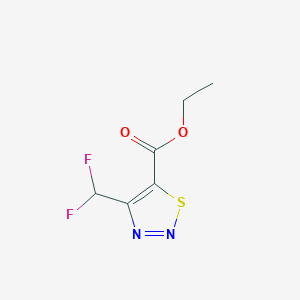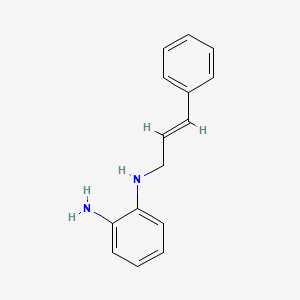amine CAS No. 1856076-88-4](/img/structure/B12347196.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](2-morpholin-4-ylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-metil-1H-pirazol-4-il)metilamina es un compuesto orgánico complejo que presenta tanto motivos de pirazol como de morfolina. El anillo de pirazol es un heterociclo de cinco miembros que contiene tres átomos de carbono y dos átomos de nitrógeno, mientras que el anillo de morfolina es un heterociclo de seis miembros que contiene cuatro átomos de carbono, un átomo de nitrógeno y un átomo de oxígeno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1-metil-1H-pirazol-4-il)metilamina generalmente implica la reacción de 1-metil-1H-pirazol con un agente alquilante adecuado para introducir el grupo (2-morfolin-4-iletil)amina. Un método común implica el uso de una reacción de sustitución nucleofílica donde el nitrógeno del pirazol ataca un carbono electrófilo en el agente alquilante, formando el producto deseado. La reacción generalmente se lleva a cabo en un disolvente aprótico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas para facilitar la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de (1-metil-1H-pirazol-4-il)metilamina puede implicar técnicas de química de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de las condiciones de reacción pueden conducir a un proceso de producción más escalable y rentable.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1-metil-1H-pirazol-4-il)metilamina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el nitrógeno del pirazol o la morfolina actúa como nucleófilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales Productos Formados
Oxidación: Formación de los correspondientes N-óxidos.
Reducción: Formación de derivados de aminas reducidos.
Sustitución: Formación de derivados de pirazol o morfolina alquilados.
Aplicaciones Científicas De Investigación
(1-metil-1H-pirazol-4-il)metilamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como ligando en ensayos bioquímicos.
Medicina: Se explora su potencial propiedad terapéutica, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de (1-metil-1H-pirazol-4-il)metilamina implica su interacción con objetivos moleculares específicos. El anillo de pirazol puede interactuar con enzimas o receptores, modulando su actividad. El anillo de morfolina puede mejorar la solubilidad y la biodisponibilidad del compuesto, facilitando su interacción con los objetivos biológicos. Las rutas exactas y los objetivos moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
(1-metil-1H-pirazol-4-il)metilamina se puede comparar con otros compuestos similares, como:
Derivados de pirazol: Estos compuestos comparten el anillo de pirazol pero pueden tener diferentes sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Derivados de morfolina: Estos compuestos contienen el anillo de morfolina y pueden exhibir diferente reactividad y aplicaciones según sus sustituyentes.
Derivados de imidazol: Similar al pirazol, el imidazol es un anillo de cinco miembros con dos átomos de nitrógeno, pero tiene diferentes propiedades electrónicas y reactividad.
La singularidad de (1-metil-1H-pirazol-4-il)metilamina radica en la combinación de los anillos de pirazol y morfolina, que pueden impartir propiedades químicas y biológicas distintas que no se encuentran en otros compuestos.
Propiedades
Número CAS |
1856076-88-4 |
|---|---|
Fórmula molecular |
C11H21ClN4O |
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-14-10-11(9-13-14)8-12-2-3-15-4-6-16-7-5-15;/h9-10,12H,2-8H2,1H3;1H |
Clave InChI |
ZJFZQCODFMSHIG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CNCCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
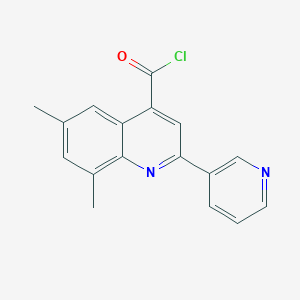
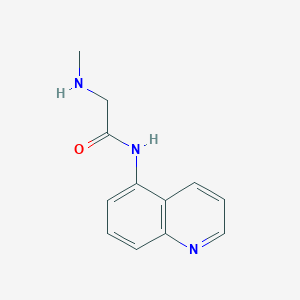
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12347138.png)
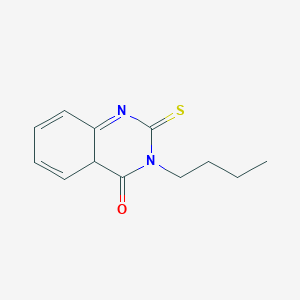
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)


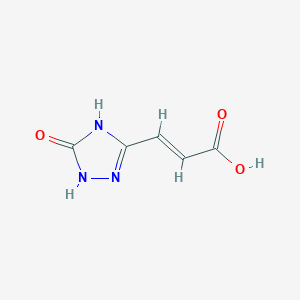
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)

![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
